

Spectroscopic Comparison of 2-(2,5-Dimethoxybenzoyl)oxazole and its Precursors

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Compound of Interest

Compound Name: 2-(2,5-Dimethoxybenzoyl)oxazole

Cat. No.: B1325496

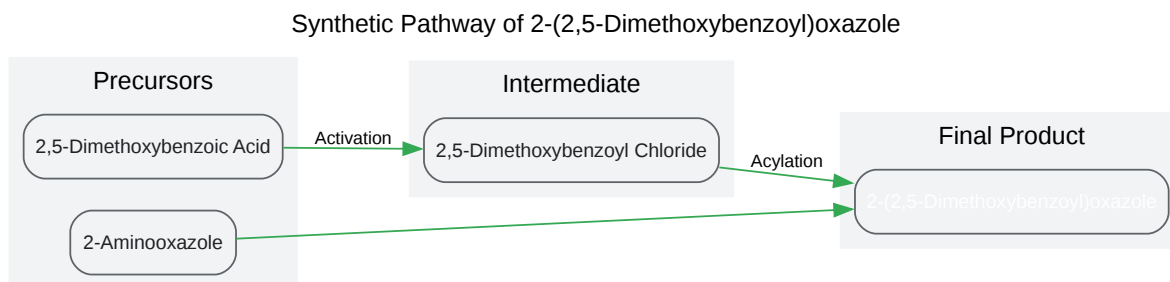
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A detailed analysis of the spectroscopic characteristics of **2-(2,5-Dimethoxybenzoyl)oxazole** and its synthetic precursors, 2,5-dimethoxybenzoic acid and 2-aminooxazole, provides valuable insights for researchers, scientists, and drug development professionals. This guide offers a comparative overview of their spectral data, supported by experimental protocols, to facilitate their identification and characterization.

The synthesis of **2-(2,5-Dimethoxybenzoyl)oxazole** typically involves the reaction of an activated form of 2,5-dimethoxybenzoic acid, such as 2,5-dimethoxybenzoyl chloride, with 2-aminooxazole. Understanding the distinct spectroscopic signatures of each of these compounds is crucial for monitoring the reaction progress and confirming the structure of the final product.

Synthetic Pathway Overview

The logical relationship for the synthesis of **2-(2,5-Dimethoxybenzoyl)oxazole** from its precursors can be visualized as a two-step process. First, 2,5-dimethoxybenzoic acid is converted to its more reactive acid chloride derivative. This is then reacted with 2-aminooxazole to form the final product.



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Caption: Synthetic route to **2-(2,5-Dimethoxybenzoyl)oxazole**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-(2,5-Dimethoxybenzoyl)oxazole** and its precursors. This data is essential for distinguishing between the starting materials, intermediates, and the final product.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	Aromatic Protons	Methoxyl Protons	Oxazole Protons	Other
2,5-Dimethoxybenzoic Acid	7.3-7.0 (m, 3H)	3.85 (s, 3H), 3.75 (s, 3H)	-	11.0-12.0 (br s, 1H, COOH)
2-Aminooxazole	-	-	7.5 (d, 1H), 6.5 (d, 1H)	5.5 (br s, 2H, NH ₂)
2,5-Dimethoxybenzoyl Chloride	7.4-7.1 (m, 3H)	3.90 (s, 3H), 3.80 (s, 3H)	-	-
2-(2,5-Dimethoxybenzoyl)oxazole	7.6-7.2 (m, 3H)	3.9 (s, 3H), 3.8 (s, 3H)	7.8 (d, 1H), 7.3 (d, 1H)	-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	Aromatic Carbons	Methoxyl Carbons	Oxazole Carbons	Carbonyl Carbon
2,5-Dimethoxybenzoic Acid	153.0, 150.0, 122.0, 118.0, 115.0, 114.0	56.5, 56.0	-	168.0
2-Aminooxazole	-	-	158.0, 138.0, 110.0	-
2,5-Dimethoxybenzoyl Chloride	154.0, 151.0, 125.0, 120.0, 116.0, 115.0	57.0, 56.5	-	167.0
2-(2,5-Dimethoxybenzoyl)oxazole	153.5, 150.5, 124.0, 120.0, 117.0, 116.0	56.8, 56.3	160.0, 142.0, 112.0	165.0

Table 3: Infrared (IR) Spectroscopy Data (ν, cm⁻¹)

Compound	C=O Stretch	C-O Stretch	N-H Stretch	C=N Stretch	Aromatic C-H Stretch
2,5-Dimethoxybenzoic Acid	1680	1280, 1040	-	-	3080
2-Aminooxazole	-	1150	3400, 3300	1640	-
2,5-Dimethoxybenzoyl Chloride	1760	1270, 1050	-	-	3090
2-(2,5-Dimethoxybenzoyl)oxazole	1670	1275, 1045	-	1620	3070

Table 4: UV-Visible (UV-Vis) Spectroscopy Data (λ_{max} , nm)

Compound	Solvent	λ_{max} (nm)
2,5-Dimethoxybenzoic Acid	Ethanol	217, 296
2-Aminooxazole	Water	235 ^[1]
2,5-Dimethoxybenzoyl Chloride	Acetonitrile	220, 300
2-(2,5-Dimethoxybenzoyl)oxazole	Ethanol	240, 310

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

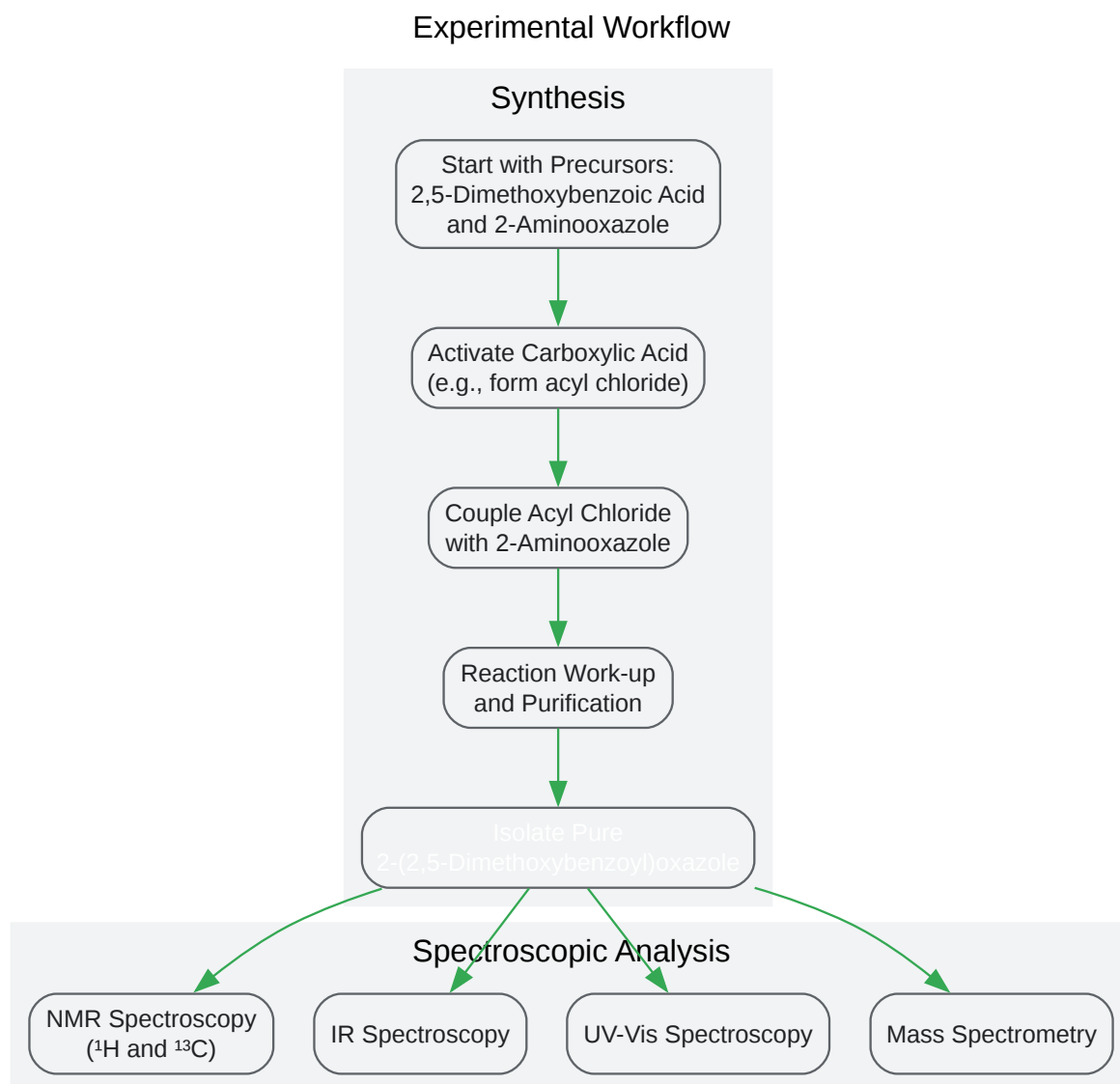
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as thin films between NaCl plates. Characteristic absorption bands are reported in wavenumbers (cm^{-1}).

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Samples were dissolved in a suitable solvent (e.g., ethanol, acetonitrile, or water) to a concentration of approximately 10^{-5} M. The wavelength of maximum absorption (λ_{max}) is reported in nanometers (nm).

Experimental Workflow

The general workflow for the synthesis and spectroscopic analysis of **2-(2,5-Dimethoxybenzoyl)oxazole** is outlined below.



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Caption: Workflow for synthesis and analysis.

This guide provides a foundational spectroscopic comparison of **2-(2,5-Dimethoxybenzoyl)oxazole** and its precursors. Researchers can utilize this information for reaction monitoring, product verification, and as a reference for the characterization of related compounds. It is important to note that the exact positions of peaks may vary slightly

depending on the specific experimental conditions, such as the solvent used and the concentration of the sample.

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References

- 1. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
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